molecular formula C18H21ClN2 B2474986 5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine CAS No. 861207-53-6

5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine

Cat. No.: B2474986
CAS No.: 861207-53-6
M. Wt: 300.83
InChI Key: KYFFSHZEIIHEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of multifunctional ligands. This compound features a 2-chloropyridine scaffold linked to a 4-benzylpiperidine moiety, a structural motif found in several pharmacologically active molecules. Compounds sharing this core structure are frequently investigated as key intermediates or final products for their potential as acetylcholinesterase (AChE) inhibitors . AChE inhibition is a validated therapeutic strategy for mitigating cholinergic deficit, and research in this area is primarily focused on conditions like Alzheimer's disease . Furthermore, the N-benzylpiperidine subunit is a privileged structure in neuropharmacology, often associated with high affinity for enzymes and receptors in the central nervous system . Related analogs have shown promise as dual-binding site AChE inhibitors , capable of interacting simultaneously with both the catalytic anionic site and the peripheral anionic site (PAS) of the enzyme . This dual action may not only potentiate cholinergic function but also interfere with the formation of amyloid-β fibrils, a pathological hallmark of Alzheimer's disease, offering a potential multi-target therapeutic approach . The structural features of this compound make it a valuable scaffold for designing and synthesizing new molecules with potential activity against sigma receptors (σR), which are implicated in neuropathic pain and neurodegenerative disorders . This product is intended for research purposes only by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)methyl]-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c19-18-7-6-17(13-20-18)14-21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFFSHZEIIHEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine typically involves the reaction of 4-benzylpiperidine with 2-chloropyridine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while substitution with an amine could produce a corresponding aminopyridine.

Scientific Research Applications

The compound has been evaluated for its potential pharmacological applications, particularly in:

  • Neurodegenerative Diseases :
    • Cholinesterase Inhibition : The compound has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the management of Alzheimer's disease. Studies indicate IC50 values ranging from low micromolar to submicromolar concentrations for AChE inhibition.
    • Monoamine Oxidase Inhibition : It may also inhibit monoamine oxidases (MAO-A and MAO-B), enhancing neurotransmitter levels and potentially alleviating symptoms of depression.
  • Anticancer Activity :
    • The compound has demonstrated antiproliferative effects against various cancer cell lines. It inhibits cellular proliferation and tumor growth by targeting specific signaling pathways, including CSF-1R signaling.

Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50/Activity ValueRemarks
Cholinesterase InhibitionAChE0.25 μMSignificant inhibition in neurodegenerative models
Monoamine Oxidase InhibitionMAO-A/BNot specifiedPotential mood disorder treatment
Antiproliferative ActivityTumor cell linesIC50 19.9 - 75.3 μMEffective against various cancer types

Case Studies

  • Neuroprotective Effects in Alzheimer's Disease :
    • A study demonstrated that related compounds with similar structures could protect against amyloid-beta-induced neurotoxicity. This protective effect was attributed to effective cholinesterase inhibition.
  • Anticancer Studies :
    • Research on benzylpiperidine derivatives indicated notable antiproliferative effects on cancer cell lines. Specific derivatives showed IC50 values ranging from 19.9 to 75.3 μM against various cancer types, suggesting potential therapeutic applications in oncology.
  • Combination Therapies :
    • Investigations into combination therapies involving this compound have shown enhanced efficacy when used alongside other therapeutic agents, indicating its potential role in multi-target treatment strategies for complex diseases like cancer.

Mechanism of Action

The mechanism of action of 5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine with structurally or functionally related 2-chloropyridine derivatives:

Compound Structure/Substituents Molecular Weight (g/mol) CAS/ID Pharmacological Activity Status References
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine Sulfonyl-linked 4-benzylpiperidine at C5, Cl at C2 350.86 735320-37-3 Not explicitly reported; lab use only Discontinued (commercial)
ABT-594 (Tebanicline Tosylate) (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine with tosylate counterion 370.85 198283-74-8 α4β2 nAChR agonist; analgesic (discontinued due to side effects) Clinical trials halted
5-Bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine Bromo at C5, pyrrolidinylmethyl with silyloxy group at C3 419.86 1186311-13-6 Not reported; structural complexity suggests potential CNS targeting Available commercially
TZD Derivatives (e.g., Compound 98) 5-(2-Chloro-4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)thiazolidine-2,4-dione (TZD core) Not provided Not provided Antihyperglycemic and antihyperlipidemic activity in diabetic rat models Preclinical research

Key Structural and Functional Differences:

Pharmacological Profiles :

  • ABT-594 demonstrated potent analgesic effects via α4β2 nicotinic acetylcholine receptor agonism but was discontinued due to adverse effects like gastrointestinal distress .
  • TZD derivatives (e.g., Compound 98) target metabolic disorders, highlighting the versatility of 2-chloropyridine scaffolds in diverse therapeutic areas .

Commercial and Research Status :

  • The sulfonyl compound’s discontinued commercial availability limits its current research utility, whereas analogs like the pyrrolidine-linked bromo derivative remain accessible .

Research Findings and Implications

  • ABT-594 : Preclinical studies showed efficacy in neuropathic pain models (e.g., paclitaxel-induced neuropathy in rats), but clinical trials revealed dose-limiting side effects, underscoring the challenge of balancing potency and tolerability in nicotinic agonists .
  • Sulfonyl Compound : While its activity is uncharacterized in the provided evidence, its structural similarity to ABT-594 and pyrrolidine derivatives implies possible applications in pain or CNS research if toxicity profiles are favorable.

Biological Activity

5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine is a compound of interest due to its potential pharmacological applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including cholinesterases and monoamine oxidases, as well as its implications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C18H21ClN2, with a molecular weight of 316.83 g/mol. The compound features a chloropyridine moiety linked to a benzylpiperidine group, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its inhibition of key enzymes involved in neurodegenerative processes:

1. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the management of Alzheimer's disease. The compound has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the hydrolysis of the neurotransmitter acetylcholine.

  • Inhibition Potency : Studies have reported that derivatives of benzylpiperidine demonstrate significant AChE inhibitory activity, with IC50 values ranging from low micromolar to submicromolar concentrations. For instance, one study highlighted that a related compound exhibited an IC50 value of 0.25 μM against human AChE .
CompoundIC50 (μM)Target Enzyme
Compound 10.25AChE
Compound 24.00BuChE
Compound 31.50BuChE

2. Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) play a critical role in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can enhance the levels of these neurotransmitters, potentially alleviating symptoms of depression and anxiety.

  • Activity Against MAO : Research indicates that compounds similar to this compound exhibit dual inhibition against both MAO-A and MAO-B, which suggests potential benefits in treating mood disorders .

Case Studies

Several studies have explored the pharmacological potential of related compounds that include the benzylpiperidine structure:

  • Neuroprotective Effects : A study demonstrated that compounds with similar structures could protect against amyloid-beta-induced neurotoxicity, a hallmark of Alzheimer's disease . This neuroprotective effect was attributed to their ability to inhibit cholinesterases effectively.
  • Antiproliferative Activity : Another investigation into related benzoylpiperidine derivatives showed notable antiproliferative effects on cancer cell lines, suggesting that these compounds may also have anticancer properties . The IC50 values for these activities ranged from 19.9 to 75.3 μM.

Q & A

Q. What are the optimized synthetic routes for 5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, analogous benzoylpiperidine derivatives are synthesized via coupling reactions between halogenated intermediates and piperidine derivatives under controlled conditions (e.g., dichloromethane solvent, NaOH catalysis) . Yields (75–84%) depend on solvent polarity, temperature (room temperature to reflux), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the piperidine and pyridine rings . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) confirms purity (>95%) . Elemental analysis identifies discrepancies in carbon, hydrogen, and nitrogen content, which may arise from residual solvents or incomplete reactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap . Store in airtight containers away from light and moisture to prevent degradation . Toxicity data are limited, so treat as a hazardous material and consult Safety Data Sheets (SDS) for piperidine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Modify the benzyl group (e.g., halogenation or substitution) to alter lipophilicity and target receptor binding. For example, fluorinated analogs show improved metabolic stability in medicinal chemistry studies . Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinases or GPCRs, validated by in vitro assays .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental ¹H-NMR shifts and Density Functional Theory (DFT)-predicted values may arise from solvent effects or conformational flexibility. Use variable-temperature NMR or COSY/NOESY to probe dynamic behavior . Cross-validate with X-ray crystallography when single crystals are obtainable .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Methodological Answer : Conduct accelerated stability studies: incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS. Piperidine derivatives are prone to hydrolysis under acidic conditions, necessitating pH-controlled reaction environments .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Methodological Answer : Byproducts may form via competing pathways, such as over-alkylation of the piperidine nitrogen or chloropyridine ring opening. Use LC-MS to identify intermediates and optimize stepwise reaction quenching. For example, excess base in coupling reactions can deprotonate sensitive sites, leading to side reactions .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

  • Methodological Answer : Tools like SwissADME predict Phase I/II metabolism (e.g., CYP450-mediated oxidation or glucuronidation). Molecular dynamics simulations assess binding to toxicity-associated targets like hERG channels. Validate with in vitro hepatocyte assays .

Key Challenges and Recommendations

  • Data Reproducibility : Variations in synthetic yields highlight the need for strict control of anhydrous conditions and reagent purity .
  • Toxicity Uncertainty : Prioritize in vitro cytotoxicity screening (e.g., MTT assays) due to limited toxicological data .
  • Advanced Characterization : Combine NMR, X-ray crystallography, and computational modeling to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.